molecular formula C20H20ClN5O2 B1667629 AS-1517499 CAS No. 919486-40-1

AS-1517499

Katalognummer: B1667629
CAS-Nummer: 919486-40-1
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: OZRMEKAUZBKTTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Asthma Treatment

AS1517499 has been investigated for its effects on asthma management. In a study involving BALB/c mice, AS1517499 significantly reduced Th2-related cytokine levels and alleviated airway eosinophil infiltration. This was linked to the inhibition of the STAT6 signaling pathway, suggesting that AS1517499 could potentially mitigate asthma symptoms by targeting underlying inflammatory processes .

Chronic Kidney Disease

Research has demonstrated that AS1517499 can ameliorate renal fibrosis and dysfunction associated with chronic kidney disease. In murine models, treatment with AS1517499 resulted in reduced activation of myeloid fibroblasts and M2 macrophage polarization, leading to decreased extracellular matrix protein production and preservation of kidney function . The compound effectively inhibited STAT6 activation in interstitial cells, showcasing its potential as a therapeutic agent for renal pathologies.

Fibrotic Lung Disease

AS1517499 has also been shown to reduce the severity of lung fibrosis induced by bleomycin in animal models. The compound's action involves suppressing PPARγ activity, which is essential for resolving inflammation and preventing fibrotic changes in lung tissue . This indicates a promising role for AS1517499 in treating pulmonary fibrosis.

Inflammatory Disorders

In models of peritonitis induced by zymosan, AS1517499 enhanced pro-inflammatory cytokine production while reducing anti-inflammatory mediators. This dual action suggests that while it promotes inflammation, it may also help restore homeostasis post-injury by modulating macrophage activity . Such properties could be beneficial in managing various inflammatory conditions.

Case Studies

Study FocusFindingsReference
Asthma ManagementReduced Th2 cytokines and eosinophil infiltration in a mouse model of asthma
Chronic Kidney DiseaseInhibited myofibroblast activation and reduced renal fibrosis
Fibrotic Lung DiseaseDecreased lung fibrosis severity via PPARγ suppression
Inflammatory Response ModulationEnhanced pro-inflammatory cytokines while reducing anti-inflammatory responses post-zymosan injection

Wirkmechanismus

AS-1517499, also known as 4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide, is a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) pathway . This compound has been studied for its potential therapeutic effects in various immunological disorders .

Target of Action

The primary target of this compound is STAT6 , a transcription factor that plays a crucial role in the immune system . STAT6 is involved in the differentiation of T-helper cells and the production of certain cytokines .

Mode of Action

This compound acts as a STAT6 inhibitor . It inhibits the phosphorylation of STAT6, thereby preventing its activation . This inhibition disrupts the STAT6 signaling pathway, which is critical for the differentiation of T-helper cells .

Biochemical Pathways

The STAT6 pathway is a key biochemical pathway affected by this compound . This pathway is involved in the immune response, particularly in the differentiation of T-helper cells . By inhibiting STAT6, this compound can reduce the differentiation of T-helper 2 (Th2) cells, which are involved in allergic responses .

Pharmacokinetics

It has been reported to be able to cross the blood-brain barrier , suggesting good bioavailability.

Result of Action

The inhibition of STAT6 by this compound leads to a reduction in Th2-related cytokine levels . This can alleviate airway eosinophil and lymphocyte infiltration, regulate GATA3/Foxp3 levels, and reduce subepithelial collagen deposition . These changes are believed to be due to the specific blockade of the STAT6 signaling pathway .

Biochemische Analyse

Biochemical Properties

AS-1517499 interacts with the STAT6 transcription factor, which mediates PPARγ-regulated gene expression in macrophages . By inhibiting STAT6, this compound can reduce the expression of PPARγ target genes, including CD36, macrophage mannose receptor, and arginase 1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can reduce Th2-related cytokine levels, alleviate airway eosinophil and lymphocyte infiltration, and regulate GATA3/Foxp3 levels and subepithelial collagen deposition . These changes might be due to the specific blockade of the STAT6 signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the STAT6 pathway . This inhibition results in a decrease in the expression of PPARγ target genes, leading to a reduction in efferocytosis and a restoration of pro-inflammatory cytokine expression .

Temporal Effects in Laboratory Settings

In laboratory settings, apoptotic cell instillation after bleomycin treatment results in prolonged enhancement of STAT6 phosphorylation in alveolar macrophages and lung . Co-administration of this compound can reverse this enhancement .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, active use of this compound in AD mice effectively reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration .

Transport and Distribution

Given its role as a STAT6 inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a STAT6 inhibitor, it is likely that it is localized to the areas where STAT6 is active .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

AS1517499 is a selective inhibitor of signal transducer and activator of transcription 6 (STAT6), which plays a significant role in various allergic and inflammatory diseases, particularly asthma and atopic dermatitis. This compound has garnered attention for its potential therapeutic applications by modulating immune responses linked to Th2 cytokines.

AS1517499 functions primarily by inhibiting the phosphorylation of STAT6, which is crucial for the signaling pathways activated by cytokines such as IL-4 and IL-13. By blocking STAT6 activation, AS1517499 can effectively reduce the expression of Th2-related cytokines and other inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that AS1517499 can inhibit IL-4-induced Th2 differentiation in mouse spleen T cells, with an IC50 value of approximately 21 nM . This inhibition leads to decreased levels of key inflammatory cytokines, thereby reducing the overall inflammatory response.

Asthma Models

  • Bronchial Smooth Muscle Hyperresponsiveness : In a study involving BALB/c mice sensitized with ovalbumin, AS1517499 significantly reduced bronchial smooth muscle (BSM) hyperresponsiveness. The treatment resulted in a marked decrease in IL-13 levels in bronchoalveolar lavage fluids and inhibited the up-regulation of RhoA, a protein involved in smooth muscle contraction .
  • Atopic Dermatitis and Asthma Connection : Another study established a link between atopic dermatitis (AD) and asthma using a DNCB-induced AD mouse model. AS1517499 treatment effectively reduced airway eosinophil infiltration and Th2 cytokine levels, suggesting its potential to mitigate asthma risk associated with AD .
  • Inflammatory Cell Infiltration : The administration of AS1517499 led to significant reductions in total leukocyte counts in bronchoalveolar lavage fluid compared to control groups, indicating its effectiveness in reducing inflammation .

Table: Effects of AS1517499 on Key Biological Markers

Biological MarkerControl GroupAS1517499 Treatment
IL-13 Levels (pg/mL)HighSignificantly Lowered
Eosinophil Count (cells/μL)ElevatedReduced
RhoA ExpressionIncreasedDecreased
Penh Response (AU)HighLowered

Case Study 1: Efficacy in Asthma Management

A study demonstrated that intraperitoneal injections of AS1517499 (10 mg/kg) prior to antigen exposure resulted in significant improvements in airway responsiveness and reductions in inflammatory cytokine production. This suggests that STAT6 inhibition may be beneficial for patients suffering from allergic asthma .

Case Study 2: Impact on Endometriosis

In models of endometriosis, AS1517499 was shown to reduce lesion size and associated inflammatory markers by inhibiting the STAT6 signaling pathway. This highlights the compound's broader potential beyond respiratory conditions, indicating its role in managing various inflammatory diseases .

Eigenschaften

IUPAC Name

4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRMEKAUZBKTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238798
Record name AS-1517499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919486-40-1
Record name AS-1517499
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AS-1517499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-1517499
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 8 ml NMP solution of 750 mg of 4-benzylamino-2-methylsulfonylpyrimidine-5-carboxamide were added 765 mg of 2-(3-chloro-4-hydroxyphenyl)ethylamine hydrochloride and 1.07 ml of diisopropylethylamine, followed by stirring a 110° C. for 1 hour. The reaction mixture was cooled down to room temperature, and then mixed with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, and then the solvent was evaporated. The resulting residue was purified by a silica gel column chromatography (chloroform:methanol:aqueous ammonia) and the resulting crude crystals were recrystallized (methanol-ethyl acetate) to obtain 280 mg of 4-benzylamino-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide as colorless crystals.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS1517499
Reactant of Route 2
Reactant of Route 2
AS1517499
Reactant of Route 3
Reactant of Route 3
AS1517499
Reactant of Route 4
Reactant of Route 4
AS1517499
Reactant of Route 5
Reactant of Route 5
AS1517499
Reactant of Route 6
Reactant of Route 6
AS1517499
Customer
Q & A

Q1: What is the primary molecular target of AS1517499?

A1: AS1517499 is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does AS1517499 affect STAT6 activity?

A2: AS1517499 inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]

Q3: What are the downstream consequences of STAT6 inhibition by AS1517499?

A3: Inhibition of STAT6 by AS1517499 has been shown to:

  • Suppress myeloid fibroblast activation and myofibroblast differentiation. []
  • Reduce M2 macrophage polarization. [, , , , , , , , , , ]
  • Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]
  • Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]
  • Inhibit tumor growth and metastasis. [, , ]
  • Improve cognitive function in animal models of cerebral small vessel disease. []
  • Ameliorate intestinal ischemia/reperfusion injury. []

Q4: What is the molecular formula and weight of AS1517499?

A4: The molecular formula of AS1517499 is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.

Q5: Has AS1517499 been tested in vivo?

A5: Yes, AS1517499 has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]

Q6: What routes of administration have been used for AS1517499 in animal studies?

A6: AS1517499 has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.

Q7: What types of in vitro assays have been used to study the effects of AS1517499?

A7: Researchers have employed various in vitro assays, including:

  • Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].
  • Luciferase assays to assess promoter activity [, ].
  • Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].

Q8: In what disease models has AS1517499 shown efficacy in vivo?

A8: AS1517499 has demonstrated therapeutic potential in preclinical models of:

  • Renal fibrosis []
  • Acute inflammation []
  • Tumor growth and metastasis (breast cancer) [, , , ]
  • Antigen-induced bronchial hypercontractility []
  • Bleomycin-induced lung fibrosis []
  • Osteoarthritis []
  • Atherosclerosis []
  • Colitis-associated tumorigenesis []
  • Keloid fibrosis []
  • Lupus nephritis []
  • Intestinal ischemia/reperfusion injury []
  • Atopic dermatitis []
  • Chronic hypertension-induced cerebral small-vessel disease []

Q9: Have any targeted drug delivery strategies been explored for AS1517499?

A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of AS1517499 and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []

Q10: Have any biomarkers been identified for monitoring the effects of AS1517499?

A10: Although not explicitly studied as biomarkers for AS1517499 treatment response, several molecules affected by AS1517499 could potentially serve as indicators:

  • M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]
  • M1 macrophage markers: iNOS, CCR7 []
  • Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]
  • Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]
  • STAT6 phosphorylation [, , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.